(6-Morpholinopyridazin-3-yl)methanamine
Overview
Description
(6-Morpholinopyridazin-3-yl)methanamine is a heterocyclic compound that features a pyridazine ring substituted with a morpholine group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production methods for (6-Morpholinopyridazin-3-yl)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
(6-Morpholinopyridazin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives of this compound.
Scientific Research Applications
(6-Morpholinopyridazin-3-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Morpholinopyridazin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes and pathways . For example, it has been shown to inhibit SIRT2, a sirtuin involved in various biological processes, including cell cycle regulation and DNA repair .
Comparison with Similar Compounds
Similar Compounds
4-Aryl-6-morpholino-3(2H)-pyridazinone: This compound shares a similar pyridazine core but differs in its substitution pattern.
6-[4-(5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: Another pyridazinone derivative with different functional groups.
Uniqueness
(6-Morpholinopyridazin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and development in multiple fields.
Properties
IUPAC Name |
(6-morpholin-4-ylpyridazin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13/h1-2H,3-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDVRNCWATYWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523111 | |
Record name | 1-[6-(Morpholin-4-yl)pyridazin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344413-28-1 | |
Record name | 1-[6-(Morpholin-4-yl)pyridazin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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